2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3(2H)-one
Description
2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3(2H)-one is a complex organic compound that features a unique combination of indole, furan, and pyridazinone moieties
Properties
Molecular Formula |
C20H17N3O3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C20H17N3O3/c1-13-20(14-6-3-4-7-16(14)22(13)2)17(24)12-23-19(25)10-9-15(21-23)18-8-5-11-26-18/h3-11H,12H2,1-2H3 |
InChI Key |
KBKYFSCBSMKLBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux, can be employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the indole, furan, or pyridazinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
Anticancer Activity
Studies have demonstrated the potential of this compound as an anticancer agent. It has shown effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathways |
| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation through cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Disruption of microtubule dynamics leading to mitotic arrest |
The mechanism of action appears to involve the induction of oxidative stress and apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest moderate antibacterial activity, indicating potential applications in treating infectious diseases.
Synthesis and Mechanisms
The synthesis of this compound typically involves several steps, including:
- Preparation of the Indole Derivative : Synthesized through standard organic reactions.
- Formation of the Pyridazine Moiety : Achieved via cyclization reactions.
- Coupling Reactions : Final assembly under specific conditions to yield the target compound.
The biological effects are believed to be mediated through enzyme inhibition, receptor interactions, and oxidative stress induction.
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential applications of this compound:
Study on HCT116 Cells
A study demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), promoting apoptosis through mitochondrial pathways.
Combination Therapy Research
Preliminary research suggests that combining this compound with existing chemotherapeutics may enhance therapeutic efficacy and reduce resistance in cancer cells, indicating a promising avenue for future research.
Mechanism of Action
The mechanism of action of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, influencing biological processes such as cell signaling and metabolism. The furan and pyridazinone groups may further modulate these interactions, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety and exhibit similar biological activities.
Furan Derivatives: Furan-2-carboxylic acid and furfural are examples of compounds containing the furan ring, used in various chemical and industrial applications.
Pyridazinone Derivatives: Compounds such as 3-methyl-6-phenylpyridazin-3(2H)-one are structurally related and may exhibit similar pharmacological properties.
Uniqueness
What sets 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3(2H)-one apart is the combination of these three distinct moieties in a single molecule
Biological Activity
The compound 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3(2H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 270.28 g/mol. The structure features an indole moiety, a pyridazine ring, and a furan group, which may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, the presence of the indole and pyridazine moieties has been associated with enhanced cytotoxicity against various cancer cell lines.
-
Cytotoxicity Studies : In vitro assays demonstrated that derivatives of pyridazinones can inhibit cell proliferation in cancer cell lines such as A431 and HT29, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Compound Cell Line IC50 (µM) This compound A431 < 10 Doxorubicin A431 0.5
Anticonvulsant Activity
The compound has been evaluated for anticonvulsant properties. Similar structures have shown efficacy in models of seizure activity, suggesting that this compound may also exhibit protective effects against seizures.
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds indicates that this compound may modulate inflammatory pathways. Compounds with indole and furan groups have been reported to inhibit pro-inflammatory cytokines in various models .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity:
- Indole Moiety : Essential for anticancer activity.
- Pyridazine Ring : Contributes to the modulation of cellular signaling pathways.
- Furan Group : Enhances bioavailability and interaction with biological targets.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Indole Derivatives : A study demonstrated that indole-based compounds exhibited significant anticancer activity through apoptosis induction in cancer cells .
- Pyridazine Analogues : Research on pyridazine derivatives revealed their potential as anti-inflammatory agents by inhibiting NF-kB signaling pathways .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3(2H)-one, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation of indole derivatives with pyridazinone precursors. For example, details analogous syntheses using Na₂S₂O₄ reduction and HCl-mediated cyclization. Optimization may involve adjusting catalysts (e.g., Pd-based for cross-coupling), temperature gradients (e.g., reflux at 80–100°C), or solvent systems (e.g., ethanol/water mixtures). Purification via column chromatography with silica gel or recrystallization can enhance yield .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms substitution patterns (e.g., indole methyl groups, furan protons) and stereochemistry .
- HPLC-MS : Validates purity (>98%) and molecular ion detection (e.g., using C18 columns with acetonitrile/water gradients) .
- X-ray crystallography : Resolves crystal packing and absolute configuration, as demonstrated in for structurally related heterocycles .
Q. How is the compound's stability assessed under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic sampling. Analytical methods like HPLC ( ) monitor degradation products. Buffered solutions (pH 1–9, as in ) assess hydrolytic stability, while photolytic stress tests use UV-Vis irradiation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzymatic vs. cell-based)?
- Methodological Answer : Conduct orthogonal assays to validate target engagement. For instance:
- Enzymatic assays : Measure IC₅₀ values using recombinant proteins (e.g., kinase inhibition).
- Cell-based assays : Use luciferase reporters or flow cytometry for functional readouts.
Discrepancies may arise from off-target effects or assay sensitivity; ’s ecological risk framework suggests systematic parameter adjustments (e.g., concentration ranges, incubation times) .
Q. What computational strategies predict the compound's binding affinity to target proteins (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB entries) to model ligand-receptor interactions.
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER).
- QSAR models : Train on PubChem bioactivity data () to correlate substituent effects with potency .
Q. What environmental degradation pathways should be prioritized for ecological risk assessment?
- Methodological Answer :
- Hydrolysis : Test in aqueous buffers (pH 4–9) at 25–50°C, analyzed via LC-MS for breakdown products.
- Photolysis : Expose to simulated sunlight (λ > 290 nm) and quantify degradation kinetics.
- Microbial degradation : Use soil/water microcosms () to track mineralization (14C-labeling) .
Q. How can a robust structure-activity relationship (SAR) be established for derivatives targeting improved pharmacokinetics?
- Methodological Answer :
- Systematic substitution : Modify the indole methyl groups, furan ring, or pyridazinone carbonyl.
- In vitro ADME profiling : Measure solubility (shake-flask method), metabolic stability (liver microsomes), and permeability (Caco-2 assays).
- Multivariate analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, PSA) with bioavailability ( ’s pyrido-pyrimidine analogs) .
Q. What in vitro models are suitable for assessing neuropharmacological potential (e.g., neuroprotection or receptor modulation)?
- Methodological Answer :
- Primary neuronal cultures : Isolate cortical/hippocampal neurons from rodents for toxicity assays (MTT/LDH).
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-GABA for GABAₐ receptors) to quantify affinity.
- Calcium imaging : Track intracellular Ca²⁺ flux in SH-SY5Y cells ( ’s indazole derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
